Lower Lipophilicity of 6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine vs NU2058 for Improved Aqueous Solubility
The target compound exhibits a calculated XLogP3 of 0.4, substantially lower than the structurally analogous CDK inhibitor NU2058 (XLogP3 2.1), both computed by the XLogP3 3.0 algorithm in PubChem [1][2]. This 1.7 log unit reduction in lipophilicity predicts improved aqueous solubility and reduced non-specific binding, a critical advantage for biochemical assay development and in vitro profiling where compound aggregation or insolubility artifacts pose significant challenges.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | NU2058 XLogP3 = 2.1 |
| Quantified Difference | Δ = -1.7 log units (approximately 50-fold lower octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 (target) and 2025.04.14 (NU2058) |
Why This Matters
Lower lipophilicity reduces the risk of compound aggregation, non-specific protein binding, and insolubility artifacts in cell-based assays, making the compound more tractable for early-stage high-concentration screening relative to NU2058.
- [1] PubChem Compound Summary for CID 104623134, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine, Computed Properties section. View Source
- [2] PubChem Compound Summary for CID 4564, NU-2058, Computed Properties section. View Source
